1,2-Dilinoleoylglycerol-d5

Lipidomics Quantitative Mass Spectrometry Internal Standard Selection

1,2-Dilinoleoylglycerol-d5 (C₃₉H₆₃D₅O₅; MW 621.99) is a deuterated stable isotope-labeled diacylglycerol (DAG) in which five hydrogen atoms on the glycerol backbone are replaced with deuterium. It serves as a mass spectrometry (MS) internal standard for the accurate quantification of non-labeled 1,2-dilinoleoylglycerol (MW 617.0) in complex biological matrices.

Molecular Formula C39H68O5
Molecular Weight 622.0 g/mol
Cat. No. B15598824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilinoleoylglycerol-d5
Molecular FormulaC39H68O5
Molecular Weight622.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D
InChIKeyMQGBAQLIFKSMEM-JTAZZAPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dilinoleoylglycerol-d5: Technical Specifications and Procurement Baseline for Quantitative Lipidomics


1,2-Dilinoleoylglycerol-d5 (C₃₉H₆₃D₅O₅; MW 621.99) is a deuterated stable isotope-labeled diacylglycerol (DAG) in which five hydrogen atoms on the glycerol backbone are replaced with deuterium . It serves as a mass spectrometry (MS) internal standard for the accurate quantification of non-labeled 1,2-dilinoleoylglycerol (MW 617.0) in complex biological matrices . The compound is supplied with a Certificate of Analysis specifying purity ≥95% and isotopic enrichment data, and is offered in unit sizes ranging from 1 mg to 250 mg by multiple vendors . The +5 Da mass shift relative to the unlabeled analyte enables baseline chromatographic separation while maintaining near-identical extraction recovery and ionization efficiency [1].

Why 1,2-Dilinoleoylglycerol-d5 Cannot Be Substituted with Unlabeled DAG or Alternative Isotopologues Without Quantification Compromise


Substituting 1,2-dilinoleoylglycerol-d5 with unlabeled 1,2-dilinoleoylglycerol (MW 617.0) or a structurally distinct isotopologue (e.g., 1,3-regioisomers, ¹³C₃-labeled variants) introduces irreconcilable analytical error. Unlabeled standards cannot be distinguished from endogenous analyte in MS detection, precluding internal standard-based quantification [1]. While alternative SIL standards such as 1,3-dilinoleoyl glycerol-[¹³C₃] (MW 619.95) or DAG species with differing deuterium incorporation (e.g., d₇, d₈) exist, each produces distinct mass shifts and may exhibit divergent chromatographic retention, matrix effect susceptibility, or fragmentation patterns that invalidate cross-class calibration . Deuterium labels placed on the glycerol backbone are specifically designed to resist proton/deuterium exchange under physiological conditions, whereas labels on labile positions (e.g., adjacent to carbonyl groups or on heteroatoms) risk back-exchange that degrades quantitative accuracy over time . The -d₅ labeling pattern of 1,2-dilinoleoylglycerol-d5 provides a +5 Da mass difference that exceeds the minimum recommended Δm/z ≥3 for baseline resolution from the M+2 and M+4 natural isotope peaks of the unlabeled analyte, a criterion that alternative -d₃ or -d₄ analogs may fail [2].

Quantitative Evidence Guide: 1,2-Dilinoleoylglycerol-d5 Versus Unlabeled DAG and Alternative Internal Standards


Mass Spectrometry Resolution: +5 Da Mass Shift Exceeds Minimum Δm/z Requirement for M+2 Natural Isotope Interference Avoidance

For accurate LC-MS/MS quantification using isotopically labeled internal standards, a mass difference of ≥3 Da between analyte and internal standard is required to avoid spectral overlap with natural isotope peaks (M+2, M+4) . 1,2-Dilinoleoylglycerol-d5 provides a +5 Da mass shift (MW 621.99) relative to unlabeled 1,2-dilinoleoylglycerol (MW 617.0), exceeding this minimum threshold and ensuring baseline MS resolution . In contrast, alternative deuterated analogs with only 2 or 3 deuterium atoms (e.g., -d₂ or -d₃ variants, where available) produce mass shifts that may be insufficient to fully resolve from the analyte's natural M+2 isotopic envelope, particularly for compounds with molecular weights in the 600–700 Da range [1]. The +5 Da separation also outperforms ¹³C-labeled analogs in terms of cost per unit while maintaining comparable chromatographic co-elution fidelity [2].

Lipidomics Quantitative Mass Spectrometry Internal Standard Selection

Label Stability: Glycerol Backbone Deuterium Incorporation Prevents Proton Exchange Loss in Aqueous Biological Matrices

Deuterium labels positioned on exchangeable sites (e.g., hydroxyl groups, amines, carbons α to carbonyls) undergo back-exchange with protons from aqueous solvents, plasma, or tissue homogenates, causing time-dependent loss of the mass label and compromised quantification accuracy . 1,2-Dilinoleoylglycerol-d5 incorporates deuterium atoms on the glycerol backbone carbon positions, which are non-exchangeable under physiological and typical LC-MS sample preparation conditions (pH 2–9, ambient temperature) . In contrast, deuterated standards labeled on fatty acyl chain positions adjacent to carbonyls or on hydroxyl protons exhibit measurable label loss over 24–72 hour storage in aqueous buffers, with exchange rates varying by pH and matrix composition [1]. This positional stability ensures that the +5 Da mass difference remains invariant throughout sample storage, processing, and analysis, a property that alternative deuterated lipid standards with less favorable label placement may not guarantee [2].

Stable Isotope Labeling LC-MS Method Validation Lipid Internal Standard Stability

Regioisomeric Specificity: 1,2-Substitution Pattern Distinguishes Signaling-Active DAG from Structurally Similar 1,3-Dilinoleoyl Glycerol

1,2-Dilinoleoylglycerol-d5 is the deuterated analog of the signaling-active 1,2-diacylglycerol (1,2-DAG) regioisomer, which functions as an endogenous activator of protein kinase C (PKC) and other C1 domain-containing signaling proteins . In contrast, 1,3-dilinoleoyl glycerol (CAS 15818-46-9; MW 617.0), an unsaturated diacylglycerol with linoleic acid side chains at the C-1 and C-3 positions, is structurally isomeric but biologically inert with respect to PKC activation due to the absence of the sn-1,2-diacyl configuration required for C1 domain binding . Substituting 1,3-dilinoleoyl glycerol as an internal standard for 1,2-DAG quantification would confound biological interpretation, as the two regioisomers co-elute under many reversed-phase LC conditions but represent distinct metabolic pools with different signaling functions [1]. The -d₅ labeling on 1,2-dilinoleoylglycerol-d5 enables specific tracking of the biologically active 1,2-DAG pool without interference from the 1,3-isomer .

Diacylglycerol Signaling Protein Kinase C Activation Lipid Regioisomerism

Procurement Cost and Availability: -d₅ Isotopologue Offers Balance of Analytical Performance and Commercial Accessibility

Deuterium labeling is generally more cost-effective than ¹³C or ¹⁵N labeling due to simpler synthetic routes and lower precursor material costs . 1,2-Dilinoleoylglycerol-d5 is commercially available from multiple vendors (including MedChemExpress, BenchChem, Clearsynth, and Biomart) in unit sizes ranging from 1 mg to 250 mg, with pricing reflecting standard deuterated lipid internal standard market rates . In contrast, alternative ¹³C-labeled DAG standards such as 1,3-dilinoleoyl glycerol-[¹³C₃] (MW 619.95) are less widely stocked and typically command higher per-milligram pricing due to the expense of ¹³C-enriched synthetic precursors . For high-throughput lipidomics workflows requiring consistent standard supply across multiple projects, the -d₅ isotopologue offers a favorable balance of analytical suitability (+5 Da mass shift, glycerol backbone label stability) and procurement reliability [1].

Isotope-Labeled Compound Procurement Internal Standard Cost-Benefit Lipidomics Workflow Economics

Validated Application Scenarios for 1,2-Dilinoleoylglycerol-d5 in Research and Industrial Lipidomics


Absolute Quantification of Signaling-Active 1,2-DAG Pools in Cellular Lipidomics

1,2-Dilinoleoylglycerol-d5 is employed as an internal standard for LC-MS/MS quantification of endogenous 1,2-dilinoleoylglycerol in cell lysates and tissue homogenates. Its +5 Da mass shift (Section 3, Evidence Item 1) ensures spectral resolution from the unlabeled analyte, while its glycerol backbone deuterium placement (Section 3, Evidence Item 2) maintains label integrity throughout extraction and analysis. The 1,2-regioisomeric specificity (Section 3, Evidence Item 3) distinguishes the signaling-competent DAG pool from the metabolically distinct 1,3-DAG pool, enabling accurate correlation of quantified DAG levels with PKC activation status .

Correction of Matrix Effects in Plasma and Serum DAG Profiling for Clinical Metabolomics

In clinical lipidomics workflows analyzing human plasma or serum samples, matrix-induced ion suppression can produce up to 30–50% variation in analyte response. 1,2-Dilinoleoylglycerol-d5, added at a constant concentration to all samples and calibrators, co-elutes with endogenous 1,2-dilinoleoylglycerol and experiences identical matrix effects (Section 2), enabling response ratio-based correction. The multi-vendor commercial availability (Section 3, Evidence Item 4) supports method transfer across collaborating laboratories and long-term cohort studies requiring consistent standard supply over extended periods [1].

Metabolic Flux Analysis of DAG Turnover Using Deuterated Tracer Methodologies

Beyond its role as a quantification internal standard, 1,2-dilinoleoylglycerol-d5 can serve as a stable isotope tracer in studies of DAG synthesis, degradation, and remodeling. The +5 Da mass label (Section 3, Evidence Item 1) enables tracking of the exogenously added -d₅ species distinct from endogenous -d₀ DAG via MS detection. The non-exchangeable glycerol backbone labeling (Section 3, Evidence Item 2) ensures that the tracer mass remains invariant during incubation in cell culture media or tissue perfusion systems, supporting accurate kinetic modeling of DAG metabolic flux .

Quality Control and Method Validation for Pharmaceutical Lipid Impurity Profiling

In pharmaceutical development contexts where 1,2-dilinoleoylglycerol may be present as a process impurity or excipient degradation product, 1,2-dilinoleoylglycerol-d5 provides a validated internal standard for quantitative impurity assays. Its compliance with the Δm/z ≥3 MS resolution criterion (Section 3, Evidence Item 1) supports regulatory method validation requirements for specificity and accuracy. The cost-competitive deuterium labeling approach (Section 3, Evidence Item 4) relative to ¹³C-labeled alternatives makes it economically viable for routine QC batch release testing [2].

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